molecular formula C10H15BrOSi B12092801 Benzene, 1-bromo-2-methoxy-3-(trimethylsilyl)- CAS No. 1152785-19-7

Benzene, 1-bromo-2-methoxy-3-(trimethylsilyl)-

Cat. No.: B12092801
CAS No.: 1152785-19-7
M. Wt: 259.21 g/mol
InChI Key: OKJUGQOCMXDUTJ-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-2-methoxy-3-(trimethylsilyl)- is an organic compound with a unique structure that includes a benzene ring substituted with a bromine atom, a methoxy group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 2-methoxy-3-(trimethylsilyl)benzene using bromine or a brominating agent under controlled conditions . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-2-methoxy-3-(trimethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce aldehydes or acids.

Scientific Research Applications

Benzene, 1-bromo-2-methoxy-3-(trimethylsilyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-2-methoxy-3-(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The bromine atom and methoxy group can participate in electrophilic and nucleophilic reactions, respectively, while the trimethylsilyl group can act as a protecting group during synthesis . These interactions enable the compound to exert its effects in different chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trimethylsilyl group in Benzene, 1-bromo-2-methoxy-3-(trimethylsilyl)- imparts unique properties such as increased stability and reactivity in certain chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

1152785-19-7

Molecular Formula

C10H15BrOSi

Molecular Weight

259.21 g/mol

IUPAC Name

(3-bromo-2-methoxyphenyl)-trimethylsilane

InChI

InChI=1S/C10H15BrOSi/c1-12-10-8(11)6-5-7-9(10)13(2,3)4/h5-7H,1-4H3

InChI Key

OKJUGQOCMXDUTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Br)[Si](C)(C)C

Origin of Product

United States

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